N-cyclopentyl-3-nitroaniline
Overview
Description
N-cyclopentyl-3-nitroaniline is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of N-cyclopentyl-3-nitroaniline or similar compounds typically involves the reaction of nitroaniline with other compounds. For instance, 3-nitroanilinium nitrate was synthesized from 3-nitroaniline and nitric acid . Another example is the synthesis of N-Benzyl-3-nitroaniline through an aqueous solution using a low-temperature solution growth technique .Molecular Structure Analysis
The molecular structure of N-cyclopentyl-3-nitroaniline can be analyzed using techniques such as Density Functional Theory (DFT) and Hartree–Fock method with a 6–311++G (d,p) basis set . These techniques can help determine the geometrical parameters of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of N-cyclopentyl-3-nitroaniline can be analyzed using various techniques. For instance, thermal stability can be analyzed with TGA/DTA . The lower cut-off wavelength of the ultra violet-visible absorption and emission spectrum can also be determined .Scientific Research Applications
Nonlinear Optical Applications
N-benzyl-3-nitroaniline (NB3N) single crystals have been developed for their second-order non-centrosymmetric nonlinear optical properties . These materials are promising for applications in optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies . The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material .
Crystallographic Applications
Single-crystal XRD analysis is used to predict the crystallographic properties of developed NB3N crystals . This provides basic cell parameters, structures, and space groups . The synthesized NB3N crystal belongs to the monoclinic crystal system with P2 1 space group .
Material Science Applications
The synthesized material was found to have 79% transmittance and its cut-off wavelength was 244 nm . This expresses the purity, crystalline nature, and optical behavior of the material .
Laser Applications
The developed crystals’ laser, electrical, thermal, and mechanical stability and behaviors are ascertained . This makes them suitable for use in various laser applications .
Thermal Applications
Thermo gravimetric and differential thermal analysis measurements were used to determine the crystal’s moisturing toughness up to 282.87 C . This shows the material’s potential for use in high-temperature applications .
Dielectric Applications
The relative dielectric constant changes with frequency . This property can be utilized in various dielectric applications .
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-7-3-6-10(8-11)12-9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYNDVNQMDINGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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